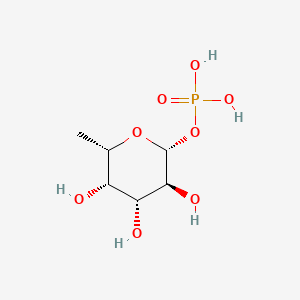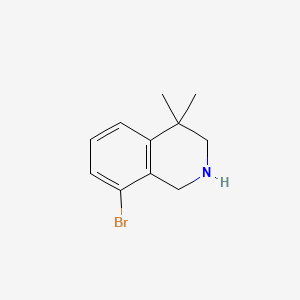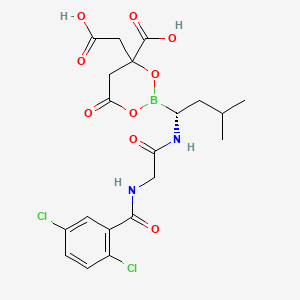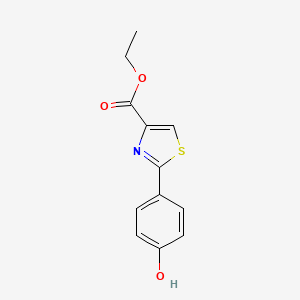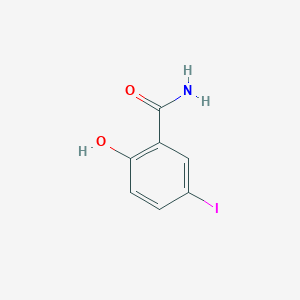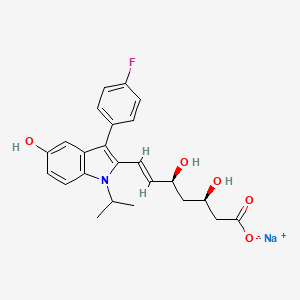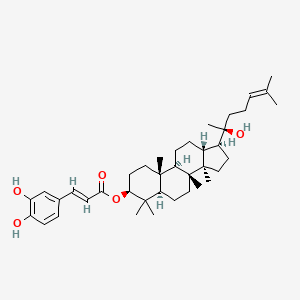
3-Cyano-5-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-fluorobenzamide belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Molecular Structure Analysis
The molecular formula of 3-Cyano-5-fluorobenzamide is C8H5FN2O. It has a molecular weight of 164.1365032.Physical And Chemical Properties Analysis
3-Cyano-5-fluorobenzamide has a density of 1.4±0.1 g/cm3, a boiling point of 317.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 37.7±0.4 cm3, and a molar volume of 115.8±5.0 cm3 .Applications De Recherche Scientifique
Negative Allosteric Modulators of mGlu(5) : 3-Cyano-5-fluoro-N-arylbenzamides have been explored as non-competitive antagonists of mGlu(5), a receptor involved in the central nervous system. These compounds demonstrated good exposure in both plasma and brain samples in rats, indicating their potential for CNS-related therapeutic applications (Felts et al., 2010).
Antimicrobial Applications : A study on fluorobenzamides containing thiazole and thiazolidine revealed promising antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group was essential for enhancing this activity (Desai et al., 2013).
PET Imaging of σ Receptors : N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been identified as a potential ligand for PET imaging of σ receptors. This research indicates the application of fluorobenzamides in diagnostic imaging in neuroscience (Shiue et al., 1997).
Aggregation-Enhanced Emission Materials : The synthesis of novel indolo[3,2-b]carbazole derivatives demonstrated superior aggregation-induced enhanced emission (AIEE) properties. This has implications for applications in optics, electronics, and the biological sciences (Jia et al., 2013).
Cancer Treatment : The role of 5-Fluorouracil, a related compound, in cancer treatment has been extensively studied. It's widely used in the treatment of various cancers, and research has focused on developing strategies to enhance its anticancer activity (Longley et al., 2003).
Spin–Spin Couplings Analysis : A study on 2‐fluorobenzamide highlighted the investigation of coupling constants through intramolecular hydrogen bonds, providing insights into molecular interactions and structure (Alkorta et al., 2009).
Anticancer Drug Development : Research on a nonradioactive fluorescent deoxyglucose analogue, which can be used for imaging of tumors and monitoring therapeutic efficacy of drugs, has significant implications for anticancer drug development (Cheng et al., 2006).
Pharmacological Applications : Novel crystalline forms of related compounds have been claimed for treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Crystal Structure Analysis : Studies on the crystal structures of related N-[2-(trifluoromethyl)phenyl]benzamides provide valuable information on molecular structure and interactions (Suchetan et al., 2016).
Safety And Hazards
Safety data sheets suggest that 3-Cyano-5-fluorobenzamide may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Propriétés
IUPAC Name |
3-cyano-5-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPMWTXQQSWIHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-[3-[(2-Methyl-1-oxo-2-propenyl)aMino]propyl]-2-](/img/no-structure.png)
